Dihydrogalangal acetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dihydrogalangal acetate can be synthesized through the esterification of dihydrogalangal with acetic anhydride . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature of around 60-70°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization to achieve the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydrogalangal acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it back to dihydrogalangal.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of dihydrogalangal.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Dihydrogalangal acetate has several scientific research applications:

Mécanisme D'action

The mechanism of action of dihydrogalangal acetate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and signaling pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit enzyme function . Additionally, its antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress .

Comparaison Avec Des Composés Similaires

Similar Compounds

Galangal acetate: Similar in structure but differs in the presence of an additional double bond.

Eugenol acetate: Shares similar aromatic properties but has a different functional group.

Cinnamyl acetate: Similar ester structure but with a different aromatic ring.

Uniqueness

Dihydrogalangal acetate is unique due to its specific combination of pungent aroma and stability in food and beverage applications. It is more stable than galangal acetate and provides advantages as a flavor ingredient for alcohol enhancement and taste modification .

Activité Biologique

Dihydrogalangal acetate is a compound derived from the rhizomes of the Alpinia galanga plant, commonly known as galangal. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article explores these aspects in detail, supported by case studies and research findings.

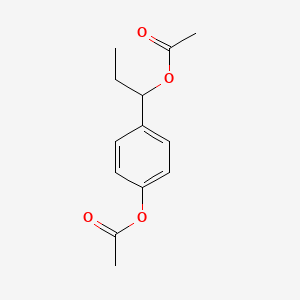

This compound has the molecular formula C₁₃H₁₆O₄ and is characterized by its pleasant aroma, often described as "wasabi-like." Its chemical structure allows it to undergo various reactions, which can affect its biological activity. Notably, it can be hydrolyzed in aqueous environments, leading to the formation of different by-products that may influence its efficacy in various applications .

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, contributing to gastrointestinal health by potentially reducing ulcer formation . The mechanism behind this activity is believed to involve disruption of bacterial cell membranes and inhibition of essential enzyme functions.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, providing potential therapeutic benefits for conditions characterized by chronic inflammation. For instance, extracts from Alpinia galanga have demonstrated pro-apoptotic effects in cancer cell lines, indicating a dual role in both inflammation and cancer biology .

3. Antioxidant Properties

The compound also displays antioxidant activity, which is crucial for combating oxidative stress in biological systems. This property may contribute to its potential health benefits, particularly in reducing the risk of diseases associated with oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria; reduces ulcer formation | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Antioxidant | Reduces oxidative stress |

Case Study: Antiproliferative Effects

A significant study investigated the antiproliferative effects of ethanolic extracts from Alpinia galanga on breast cancer cell lines (MCF-7). The results indicated that treatment with these extracts led to a dose-dependent decrease in cell viability, with IC₅₀ values determined at 400 μg/ml after 48 hours. The study concluded that these extracts could induce apoptosis in malignant cells while sparing non-malignant cells (MRC-5) from similar effects .

The biological effects of this compound are mediated through its interaction with various molecular targets:

- Enzyme Modulation: It influences enzyme activity involved in metabolic pathways.

- Cell Membrane Disruption: Its antimicrobial properties are partly due to its ability to disrupt bacterial membranes.

- Apoptosis Induction: The compound has been shown to promote apoptosis in cancer cells through specific signaling pathways .

Propriétés

IUPAC Name |

[4-(1-acetyloxypropyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWHZODFGAHJCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926381 | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129319-15-9 | |

| Record name | Dihydrogalangal acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129319159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4-(Acetyloxy)phenyl]propyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROGALANGAL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NKX5Z17DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.